N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a methylbutyl chain, and a cyclopentyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide typically involves the following steps:
Formation of the cyano group: The starting material, 3-methylbutylamine, is reacted with a suitable cyanating agent such as sodium cyanide or potassium cyanide to introduce the cyano group.
Attachment of the cyclopentyl group: The intermediate product is then reacted with cyclopentyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide to form the cyclopentyl-substituted intermediate.
Formation of the propanamide backbone: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the cyano group or the cyclopentyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted amides or other functionalized derivatives.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The cyano group and the amide backbone play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-3-methylbutyl)butanamide
- N-(1-cyano-3-methylbutyl)-3-methylbutanamide
- N-(1-cyano-3-methylbutyl)-4-phenylbutanamide
Uniqueness
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-11(2)9-13(10-15)16-14(17)8-7-12-5-3-4-6-12/h11-13H,3-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSKDGBADHHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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